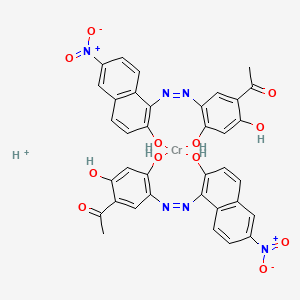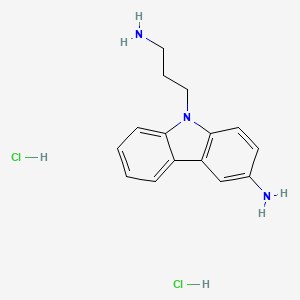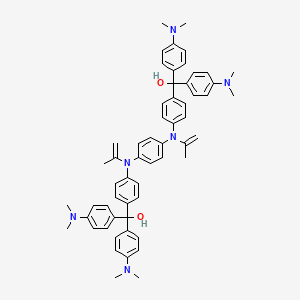
Diphenylsilanediol bis(3-nitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylsilanediolbis(3-nitrobenzoat) ist eine organische Siliziumverbindung, die eine Silanolgruppe aufweist, die an zwei Phenylgruppen gebunden ist und mit 3-Nitrobenzoesäure verestert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diphenylsilanediolbis(3-nitrobenzoat) umfasst typischerweise die Veresterung von Diphenylsilanediol mit 3-Nitrobenzoesäure. Der Prozess kann wie folgt zusammengefasst werden:
Ausgangsmaterialien: Diphenylsilanediol und 3-Nitrobenzoesäure.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um den Veresterungsprozess zu erleichtern.
Verfahren: Diphenylsilanediol wird in einem geeigneten Lösungsmittel (z. B. Dichlormethan) gelöst, und 3-Nitrobenzoesäure wird zusammen mit DCC hinzugefügt. Das Gemisch wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Diphenylsilanediolbis(3-nitrobenzoat) nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungsverfahren wie Destillation oder großtechnischer Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilanediol bis(3-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 3-nitrobenzoic acid. The process can be summarized as follows:
Starting Materials: Diphenylsilanediol and 3-nitrobenzoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Procedure: Diphenylsilanediol is dissolved in an appropriate solvent (e.g., dichloromethane), and 3-nitrobenzoic acid is added along with DCC. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for diphenylsilanediol bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diphenylsilanediolbis(3-nitrobenzoat) kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Esterbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, um Diphenylsilanediol und 3-Nitrobenzoesäure zu ergeben.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu Aminen reduziert werden.
Substitution: Die Phenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische wässrige Lösungen.
Reduktion: Wasserstoffgas mit einem Metallkatalysator oder chemischen Reduktionsmitteln wie Natriumborhydrid.
Substitution: Elektrophile wie Salpetersäure für die Nitrierung oder Halogene für die Halogenierung.
Hauptprodukte
Hydrolyse: Diphenylsilanediol und 3-Nitrobenzoesäure.
Reduktion: Diphenylsilanediolbis(3-aminobenzoat).
Substitution: Verschiedene substituierte Diphenylsilanediol-Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Diphenylsilanediolbis(3-nitrobenzoat) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Wird als Vorläufer für die Synthese von organosiloxanbasierten Harzen und Polymeren verwendet, die Anwendungen in Beschichtungen, Klebstoffen und Dichtstoffen finden.
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung komplexer organischer Siliziumverbindungen eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in Medikamenten-Abgabesystemen und als Bestandteil von biomedizinischen Materialien untersucht.
Elektronik: Wird bei der Herstellung von thermisch beständigen Leuchtdioden (LED)-Verkapselungen und dielektrischen Schichten für organische Dünnfilmtransistoren verwendet.
Wirkmechanismus
Der Wirkmechanismus von Diphenylsilanediolbis(3-nitrobenzoat) hängt von seiner jeweiligen Anwendung ab. In der Materialwissenschaft ist seine Fähigkeit, starke Wasserstoffbrückenbindungen zu bilden und an Polymerisationsreaktionen teilzunehmen, entscheidend. In medizinischen Anwendungen sind die Interaktion der Verbindung mit biologischen Molekülen und ihr Potenzial, als Wirkstoffträger zu dienen, von Interesse. Die Nitrogruppen können zu Aminen reduziert werden, die dann mit verschiedenen biologischen Zielmolekülen interagieren können.
Wirkmechanismus
The mechanism of action of diphenylsilanediol bis(3-nitrobenzoate) depends on its specific application. In materials science, its ability to form strong hydrogen bonds and participate in polymerization reactions is crucial. In medicinal applications, the compound’s interaction with biological molecules and its potential to act as a drug carrier are of interest. The nitro groups can undergo reduction to amines, which can then interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diphenylsilanediol: Die Stammverbindung, der die veresterten 3-Nitrobenzoatgruppen fehlen.
Triphenylsilanol: Eine weitere Silanolverbindung mit drei Phenylgruppen.
Phenylsilanetriol: Ein Silanetriol mit einer Phenylgruppe und drei Hydroxylgruppen.
Einzigartigkeit
Diphenylsilanediolbis(3-nitrobenzoat) ist aufgrund des Vorhandenseins sowohl von Silanol- als auch von veresterten Nitrobenzoatgruppen einzigartig. Diese Kombination verleiht dem Stoff einzigartige chemische und physikalische Eigenschaften, wie z. B. verbesserte Wasserstoffbrückenbindung und Potenzial für weitere Funktionalisierung. Die Nitrogruppen bieten auch zusätzliche Reaktivität, was die Verbindung vielseitig für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
129459-88-7 |
|---|---|
Molekularformel |
C26H18N2O8Si |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H |
InChI-Schlüssel |
MAXITZFAXKEMKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


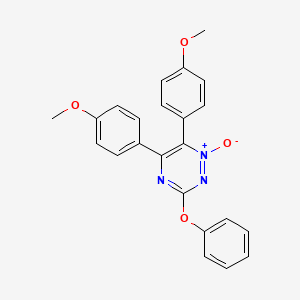

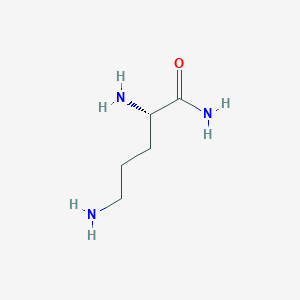
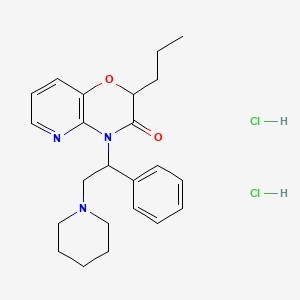
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
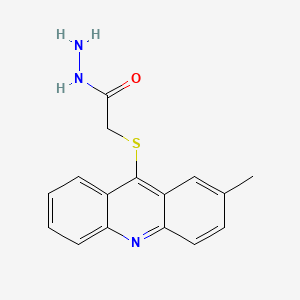
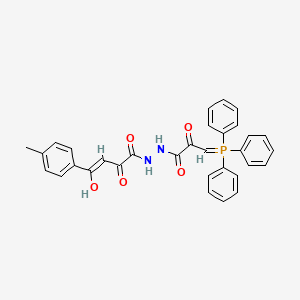
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


